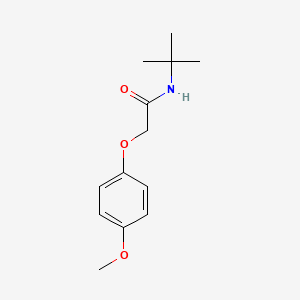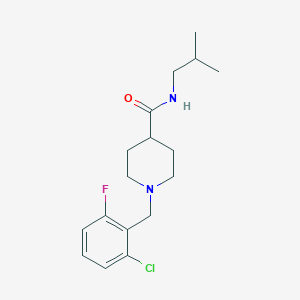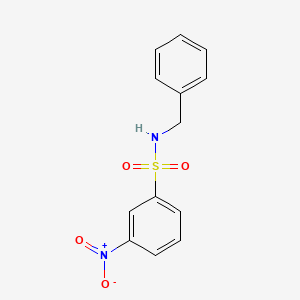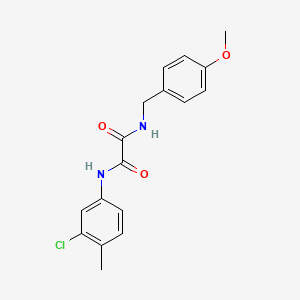
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide, also known as Boc-4-methoxyphenyl glycinamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide is not well understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain and spinal cord. The compound has been shown to interact with the GABAergic system, which is involved in the regulation of pain and seizure activity.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to reduce pain by modulating the activity of pain receptors in the brain and spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide is its potential therapeutic applications. The compound has been shown to be effective in treating a range of conditions, including neuropathic pain, epilepsy, and Parkinson's disease. However, there are also some limitations to using the compound in lab experiments. For example, the mechanism of action of the compound is not well understood, which makes it difficult to design experiments to test its effectiveness.
Zukünftige Richtungen
There are a number of future directions for research on N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide. One area of research is to further explore the mechanism of action of the compound. This could involve using techniques such as X-ray crystallography and NMR spectroscopy to study the molecular structure of the compound and its interactions with neurotransmitters and other proteins in the brain and spinal cord. Another area of research is to investigate the potential of the compound as a treatment for other neurological conditions, such as multiple sclerosis and Alzheimer's disease. Finally, future research could focus on developing more efficient synthesis methods for the compound, which would make it more accessible for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has potential therapeutic applications for a range of neurological conditions. The synthesis method of the compound involves the reaction between tert-butyl 2-(4-methoxyphenoxy)acetate and glycine amide hydrochloride in the presence of a base. The compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, and has potential as a treatment for neuropathic pain, epilepsy, and Parkinson's disease. However, the mechanism of action of the compound is not well understood, and there are limitations to using the compound in lab experiments. Future research could focus on further exploring the mechanism of action of the compound, investigating its potential as a treatment for other neurological conditions, and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide involves the reaction between tert-butyl 2-(4-methoxyphenoxy)acetate and glycine amide hydrochloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures and under an inert atmosphere. The resulting product is then purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been shown to have potential as a treatment for neuropathic pain, epilepsy, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-12(15)9-17-11-7-5-10(16-4)6-8-11/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWKLXQFDVYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine](/img/structure/B5030125.png)
![ethyl 2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5030127.png)
![3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5030133.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5030134.png)


![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)

![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)

![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)